
1,2,3,4-Benzenetetracarboxylic acid, 5-(trimethylsilyl)-, tetramethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Benzenetetracarboxylic acid, 5-(trimethylsilyl)-, tetramethyl ester is a chemical compound with the molecular formula C14H14O8. It is a derivative of 1,2,3,4-benzenetetracarboxylic acid, where the carboxylic acid groups are esterified with methanol and one of the hydrogen atoms on the benzene ring is replaced by a trimethylsilyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
The synthesis of 1,2,3,4-benzenetetracarboxylic acid, 5-(trimethylsilyl)-, tetramethyl ester typically involves the esterification of 1,2,3,4-benzenetetracarboxylic acid with methanol in the presence of an acid catalyst. The introduction of the trimethylsilyl group can be achieved through a silylation reaction using trimethylsilyl chloride and a base such as pyridine. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1,2,3,4-Benzenetetracarboxylic acid, 5-(trimethylsilyl)-, tetramethyl ester undergoes various chemical reactions, including:
Oxidation: The ester groups can be oxidized to carboxylic acids under strong oxidative conditions.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Benzenetetracarboxylic acid, 5-(trimethylsilyl)-, tetramethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: It can be used in the study of enzyme-catalyzed ester hydrolysis reactions.
Industry: Used in the production of high-performance materials such as polyimides and other polymers with enhanced thermal stability and mechanical properties.
Wirkmechanismus
The mechanism of action of 1,2,3,4-benzenetetracarboxylic acid, 5-(trimethylsilyl)-, tetramethyl ester involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding carboxylic acids, which can then participate in further chemical reactions. The trimethylsilyl group can stabilize the molecule and influence its reactivity by providing steric hindrance and electronic effects.
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Benzenetetracarboxylic acid, 5-(trimethylsilyl)-, tetramethyl ester can be compared with other similar compounds such as:
1,2,3,4-Benzenetetracarboxylic acid, tetramethyl ester: Lacks the trimethylsilyl group, making it less sterically hindered and more reactive in certain reactions.
1,2,4,5-Benzenetetracarboxylic acid: Has a different arrangement of carboxylic acid groups, leading to different reactivity and applications.
1,2,3,4-Benzenetetracarboxylic acid, 5-(trimethylsilyl)-: Similar structure but without the ester groups, affecting its solubility and reactivity.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
616872-82-3 |
|---|---|
Molekularformel |
C17H22O8Si |
Molekulargewicht |
382.4 g/mol |
IUPAC-Name |
tetramethyl 5-trimethylsilylbenzene-1,2,3,4-tetracarboxylate |
InChI |
InChI=1S/C17H22O8Si/c1-22-14(18)9-8-10(26(5,6)7)12(16(20)24-3)13(17(21)25-4)11(9)15(19)23-2/h8H,1-7H3 |
InChI-Schlüssel |
RDWPFLAHKRQHKU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=C(C(=C1C(=O)OC)C(=O)OC)C(=O)OC)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



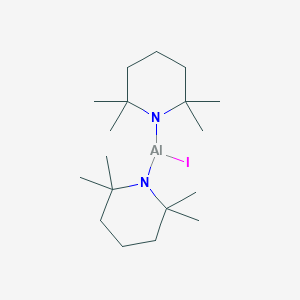
![3-[N-(2-bromo-4,6-dinitrophenyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one](/img/structure/B12575554.png)

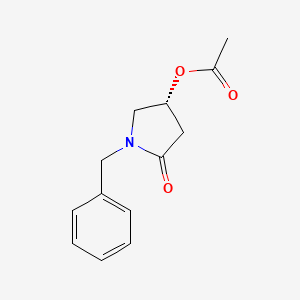
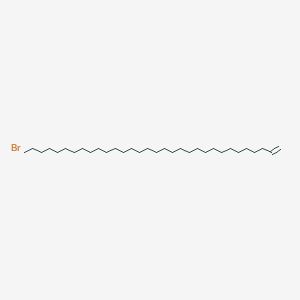
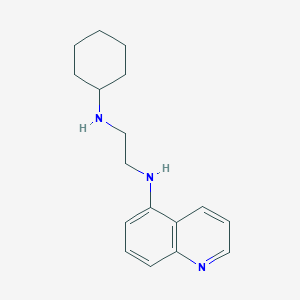
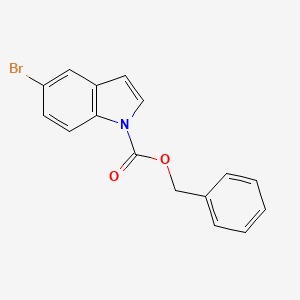
![3-[(4-Bromophenyl)methyl]-3-methyloxetane](/img/structure/B12575594.png)
![Benzoic acid, 4-[tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silyl]-](/img/structure/B12575599.png)
![N,N'-(Hexane-1,6-diyl)bis[3,5-bis(3-aminopropoxy)benzamide]](/img/structure/B12575611.png)
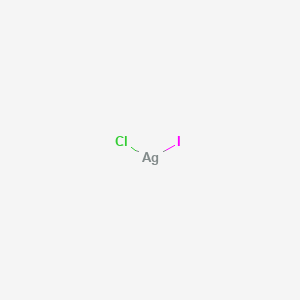
![2,8,14-Trioxa-5,11-diazabicyclo[13.3.1]nonadeca-1(19),15,17-triene-4,12-dione](/img/structure/B12575634.png)

